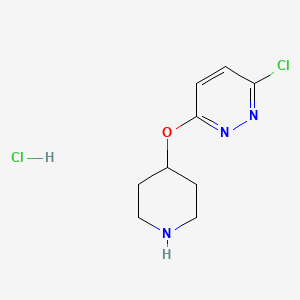
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride
説明
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3O and its molecular weight is 250.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Chloro substituent : A chlorine atom at the 3-position, which may influence the compound's electronic properties and biological activity.
- Piperidine moiety : A piperidine ring at the 6-position, known for its role in enhancing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The compound's ability to form stable interactions with target proteins is critical for its pharmacological effects.
Target Enzymes
- Serine Proteases : The compound may inhibit serine proteases by forming covalent bonds with serine residues in their active sites, leading to altered signaling pathways .
- NAPE-PLD Inhibition : Structure-activity relationship (SAR) studies indicate that modifications in similar compounds can enhance their inhibitory potency against NAPE-PLD, suggesting a potential pathway for further exploration .
Biological Activity Assays
Various assays have been conducted to evaluate the biological activity of this compound:
In Vitro Studies
- Cell Viability Assays : The compound has been tested on different cell lines to assess cytotoxicity and efficacy. Results indicate that at low concentrations, it exhibits selective inhibition without significant toxicity.
In Vivo Studies
- Animal Models : Research involving animal models has shown that the compound can effectively modulate enzyme activity, impacting physiological responses such as inflammation and metabolic regulation.
Structure-Activity Relationship (SAR)
The SAR analysis reveals how modifications to the piperidine and pyridazine rings affect biological activity. Key findings include:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution on piperidine | Increased potency against target enzymes |
| Variation in chloro position | Influence on binding affinity and selectivity |
Case Studies
- Study on Antiparasitic Activity : A study evaluated the antiparasitic effects of related compounds, demonstrating that structural modifications can lead to significant differences in efficacy against Plasmodium species .
- Metabolic Stability Assessment : Research highlighted how polar functionalities improve aqueous solubility while maintaining enzyme inhibition properties, crucial for therapeutic applications.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent:
- Absorption : The compound shows favorable absorption characteristics in preclinical models.
- Distribution : It is distributed effectively in tissues, influenced by its lipophilicity.
- Metabolism : Metabolic pathways involve hydrolysis and conjugation reactions, which are critical for determining bioavailability and half-life.
特性
IUPAC Name |
3-chloro-6-piperidin-4-yloxypyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-1-2-9(13-12-8)14-7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEYRLAUDATGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















